3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

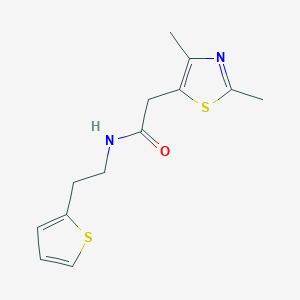

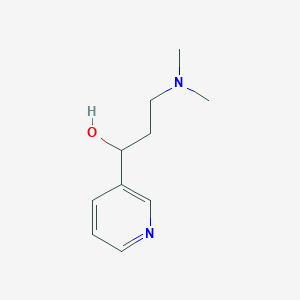

3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol (DMPP) is a chemical compound that is used in a variety of scientific research applications. It is a chiral compound that is synthesized by the reaction of dimethylamine and 3-pyridinyl propanol. DMPP is a colorless liquid with an acrid odor and is soluble in water, alcohol, and ether. It is used as a reagent in organic synthesis and as a catalyst in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

CO2 Capture and Absorption

Research has explored the use of tertiary amines, including 3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol (3DMA1P), for post-combustion CO2 capture. The vapour-liquid equilibrium (VLE) study of 3DMA1P in blend with other amines has shown potential in CO2 capture applications due to its less volatile nature and comparable cyclic capacity for CO2 absorption, making it a viable alternative to conventional solvents (Bernhardsen et al., 2019).

Catalysis in Organic Reactions

3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol and related compounds have been used as catalysts in the synthesis of various organic molecules. For instance, its derivative, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), was employed as a recyclable catalyst for acylating inert alcohols, demonstrating the versatility of these compounds in facilitating diverse organic reactions (Liu et al., 2014).

DNA Interaction Studies

The interaction of Mannich base derivatives, including those related to 3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol, with DNA has been investigated using electrochemical methods. These studies contribute to understanding the potential biological activities of these compounds and their interactions with biological macromolecules (Istanbullu et al., 2017).

Material Science and Inkjet Printing

In the field of materials science, derivatives of 3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol have been utilized in the development of inkjet printing technologies. For instance, silver conductive lines were fabricated at low sintering temperatures using silver nitrate combined with 1-Dimethylamino-2-propanol (a related compound), showcasing the application of these compounds in the production of electronic materials and devices (Wu et al., 2011).

Environmental Applications

The equilibrium CO2 solubility in aqueous solutions of 3-dimethylamino-1-propanol was studied, providing insights into its efficiency and mechanism of CO2 capture. This research contributes to the development of environmentally friendly CO2 absorption processes, highlighting the compound's potential in addressing climate change challenges (Li et al., 2017).

Mechanism of Action

Target of Action

The primary target of 3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol is the neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are key players in the transmission of signals in the nervous system. They are ion channels that open upon binding with acetylcholine, leading to an influx of ions and subsequent signal propagation.

Mode of Action

3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol acts as an agonist at the neuronal nicotinic acetylcholine receptors . This means that it binds to these receptors and activates them, mimicking the action of the natural neurotransmitter, acetylcholine. It has been found to have a high binding affinity for the alpha 4 beta 2 subtype of these receptors .

Biochemical Pathways

Upon activation of the neuronal nicotinic acetylcholine receptors, there is an influx of ions, particularly sodium and calcium, into the neuron. This leads to depolarization and the initiation of an action potential. The action potential then propagates along the neuron, leading to the release of neurotransmitters at the synaptic cleft and the continuation of the signal along the neural pathway .

Pharmacokinetics

It has been noted that hydrophilic substitutions on the pyridine ring, such as the one present in this compound, can limit its penetration into the central nervous system . This could potentially affect its bioavailability and efficacy.

Result of Action

The activation of neuronal nicotinic acetylcholine receptors by 3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol can lead to various effects depending on the location of these receptors. For instance, it has been associated with analgesic efficacy across a broad range of pain states, including acute thermal nociception, persistent pain, and neuropathic allodynia .

Action Environment

The action, efficacy, and stability of 3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol can be influenced by various environmental factors. For instance, the presence of other substances that can bind to the same receptors can affect its action. Additionally, factors such as pH and temperature can potentially influence its stability and efficacy .

properties

IUPAC Name |

3-(dimethylamino)-1-pyridin-3-ylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10,13H,5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSTXKLBMAVOGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CN=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2975532.png)

![5-Chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B2975533.png)

![2-{[(2-Bromoethyl)amino]methyl}cyclohexanone hydrobromide](/img/structure/B2975539.png)

![Quinoxalin-2-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2975545.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2975547.png)

![N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide](/img/structure/B2975552.png)